2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

Übersicht

Beschreibung

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C11H12Cl3NO and its molecular weight is 280.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate is a chemical compound that has garnered attention due to its potential biological activities. This compound is primarily used in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically relevant molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

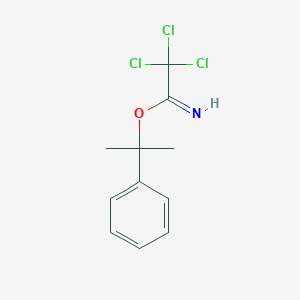

The molecular structure of this compound can be described as follows:

- Molecular Formula : C11H12Cl3N

- IUPAC Name : this compound

This compound features a trichloroacetimidate functional group, which is known for its reactivity in various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its use as a reagent in peptide synthesis and its interactions with biological systems. The following sections summarize key findings from recent studies.

Enzyme Interactions

Research indicates that compounds with trichloroacetimidate groups can act as enzyme substrates or inhibitors. For instance, they may interact with enzymes involved in peptide bond formation or hydrolysis. The specific interactions depend on the enzyme's active site and the compound's structural features.

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound in synthesizing cyclic peptides. The compound facilitated the formation of peptide bonds through a coupling reaction that was catalyzed by specific enzymes or chemical conditions .

- Biological Assays : In vitro assays have shown that derivatives of trichloroacetimidates exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one derivative demonstrated a significant reduction in cell viability at concentrations above 10 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Formation of Reactive Intermediates : The trichloroacetimidate group can generate reactive intermediates that may modify proteins or nucleic acids.

- Enzyme Substrate Activity : It may serve as a substrate for enzymes involved in peptide synthesis or modification.

Comparison with Related Compounds

The biological activity of this compound can be compared to other imidate derivatives:

| Compound Name | Biological Activity | Notable Uses |

|---|---|---|

| Trichloroacetimidate | Peptide synthesis | Reagent in organic synthesis |

| N,N-Dimethylacetamide | Solvent and reagent | Used in peptide coupling |

| Acetic anhydride | Acetylation reactions | Commonly used in organic synthesis |

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

The synthesis of 2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate typically involves the reaction of 2-phenyl-2-propanol with trichloroacetonitrile in the presence of sodium hydride as a base in diethyl ether. The resulting product can be isolated without extensive purification methods such as silica gel chromatography .

Key Reactions:

- Benzylation of Hydroxy Groups : The compound serves as a reagent in acid-catalyzed benzylation reactions, facilitating the introduction of benzyl groups into hydroxy compounds.

- Synthesis of Amines : It is utilized in the synthesis of disubstituted 1-phenylpropan-2-amines, highlighting its importance in amine chemistry .

Enzymatic Substrate Activity

Recent studies indicate that this compound can act as a substrate for enzymes involved in peptide synthesis and modification. This capability opens avenues for its use in biochemical research and drug development.

Alkylating Agent

The compound has been identified as an effective alkylating reagent for C-N bond formation. It has been employed in synthesizing aminosteroids and quinoline inhibitors, demonstrating its potential in medicinal chemistry . The mechanism often involves an SN1-type reaction pathway, which allows for high yields when paired with suitable nucleophiles .

Case Studies and Research Findings

-

C-H Amination : A study documented the use of trichloroacetimidates in catalytic β C-H amination processes. The methodology involved using imidates to facilitate reactions under controlled conditions, leading to high yields of desired products .

Reaction Type Conditions Yield C-H Amination Heated to 50°C under N₂ High - Synthesis of Complex Molecules : Research demonstrated that pyrroloindoline trichloroacetimidates could react with amine nucleophiles to produce complex heterocyclic compounds, showcasing the compound's versatility in synthetic pathways .

- Bioactive Analog Synthesis : The compound was used to synthesize bioactive analogs of analgesics like ketoprofen through optimized reaction conditions that allowed for effective functionalization of aromatic systems .

Eigenschaften

IUPAC Name |

2-phenylpropan-2-yl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGVXRMDMKDUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.